1-Propanol, 3-(1-naphthyloxy)-

Descripción general

Descripción

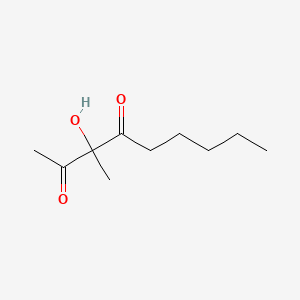

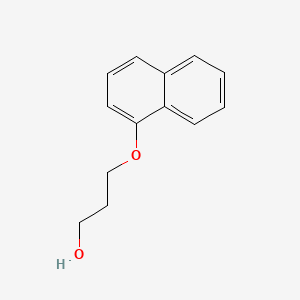

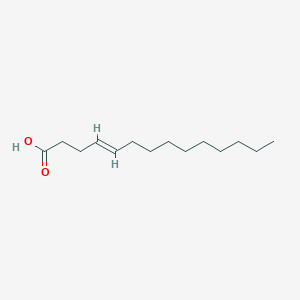

“1-Propanol, 3-(1-naphthyloxy)-” is a chemical compound with the molecular formula C13H14O2 . It has an average mass of 202.249 Da and a monoisotopic mass of 202.099380 Da . It is also known by other names such as “3-(1-Naphthyloxy)-1-propanol” and "3-(naphthalen-1-yloxy)propan-1-ol" .

Synthesis Analysis

The synthesis of propranolol, a related compound, has been reported to proceed from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .

Molecular Structure Analysis

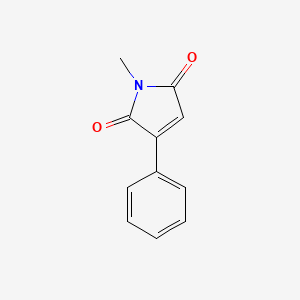

The molecular structure of “1-Propanol, 3-(1-naphthyloxy)-” consists of 13 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Propanol, 3-(1-naphthyloxy)-” include a density of 1.1±0.1 g/cm3, boiling point of 359.9±15.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and a flash point of 166.1±14.6 °C . It also has a molar refractivity of 61.6±0.3 cm3, #H bond acceptors: 2, #H bond donors: 1, #Freely Rotating Bonds: 4, and #Rule of 5 Violations: 0 .

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

Synthesis of Beta-Adrenergic Receptor Blockers : Research has shown that (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol, derivatives of 1-Propanol, 3-(1-naphthyloxy)-, are crucial intermediates in creating beta-adrenergic blocking agents like propranolol and nadoxolol. Improvements in preparing these intermediates and obtaining them in optically pure forms through stereoselective hydrolysis have been significant advancements in this field (Kapoor et al., 2003).

Alkylation Reaction of 1-Naphthol with Epichlorohydrin : Another study developed new procedures for synthesizing 1-(1-naphthyloxy)-2,3-epoxypropane, an important intermediate in producing propranolol, a beta-blocker and antioxidant. These procedures used base homogeneous and heterogeneous PTC catalysis to achieve high yields and selectivity (Jovanovic et al., 2006).

Synthesis of Deuterated Propranolol : The synthesis of deuterated versions of propranolol and related compounds from epichlorohydrin-d5 has been reported. This process involves multiple steps, including treatment with 1-naphthol, to yield various intermediates and final products (Walker & Nelson, 1978).

Lipase Catalyzed Kinetic Resolution : A study demonstrated the enzymatic resolution of pharmaceutically useful chloro alcohols, including 1-chloro-3-(1-naphthyloxy)-2-propanol, to obtain enantiomerically pure forms. This resolution is crucial for pharmaceutical applications, given the importance of chirality in drug efficacy (Raju, Chiou, & Tai, 1995).

Geometrical Structure Studies : The theoretical geometrical structures of propranolol and its fluorinated derivatives, including 1-(1-naphthyloxy)-2-propanol, have been analyzed. These studies are essential for understanding how structural variations affect drug activity (Farooqi & Aboul‐Enein, 1995).

Safety and Hazards

Mecanismo De Acción

Mode of Action

3-(naphthalen-1-yloxy)propan-1-ol acts as a β-adrenergic blocker . It binds to the β-adrenergic receptors, blocking the actions of endogenous or exogenous β-adrenergic agonists. This interaction results in a decrease in heart rate and blood pressure.

Biochemical Pathways

The compound’s action on the β-adrenergic receptors affects the adenylate cyclase pathway . By blocking the β-adrenergic receptors, it inhibits the conversion of ATP to cAMP, a secondary messenger involved in many biological responses. This leads to a decrease in heart rate and blood pressure .

Pharmacokinetics

Similar compounds like propranolol are known to be well-absorbed orally and undergo extensive first-pass metabolism in the liver

Result of Action

The molecular and cellular effects of 3-(naphthalen-1-yloxy)propan-1-ol’s action include a decrease in heart rate and blood pressure. This is due to its action as a β-adrenergic blocker, which inhibits the effects of adrenaline and noradrenaline on the heart and blood vessels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(naphthalen-1-yloxy)propan-1-ol. For instance, the compound is stored at room temperature , and its stability could be affected by changes in temperature, light, and humidity. Additionally, individual patient factors such as age, gender, genetic factors, and disease state can also influence the compound’s action and efficacy.

Propiedades

IUPAC Name |

3-naphthalen-1-yloxypropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNCQICJXQWJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291884 | |

| Record name | 1-Propanol, 3-(1-naphthyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54804-70-5 | |

| Record name | 1-Propanol, 3-(1-naphthyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(1-naphthyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B3053552.png)

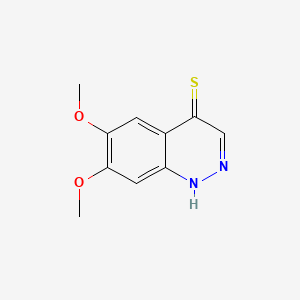

![N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3053556.png)